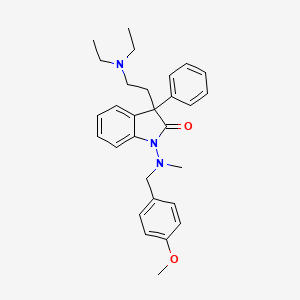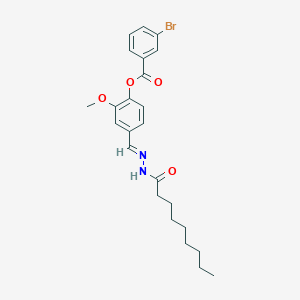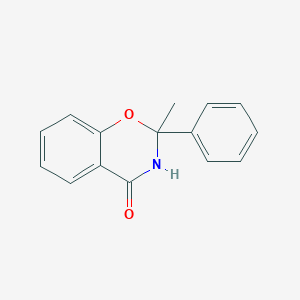
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diethylamino)ethyl)-1-((p-methoxybenzyl)methylamino)-3-phenyl-2-indolinone: , often abbreviated as DEPMI , is a synthetic organic compound. It belongs to the class of indolinone derivatives and exhibits interesting pharmacological properties. Let’s explore further!
Vorbereitungsmethoden
a. Synthetic Routes: DEPMI can be synthesized through several routes. One common approach involves the condensation of 2-(diethylamino)ethylamine with 1-(p-methoxybenzyl)methylamine, followed by cyclization to form the indolinone ring. The overall synthetic scheme is as follows:
Synthetic Route:1. Condensation:2-(Diethylamino)ethylamine+1-(p-methoxybenzyl)methylamine→Intermediate2. Cyclization:Intermediate→DEPMI
b. Reaction Conditions: The condensation step typically occurs under mild acidic conditions, while the cyclization step may involve heating or other suitable conditions. The use of protecting groups (such as p-methoxybenzyl, PMB) ensures selectivity during the synthesis.
c. Industrial Production: DEPMI is not produced on an industrial scale due to its specialized applications. research laboratories synthesize it for further investigations.
Analyse Chemischer Reaktionen
DEPMI undergoes various chemical reactions:
Reduction: Reduction reactions can modify the diethylaminoethyl side chain.
Substitution: DEPMI reacts with nucleophiles, leading to substitution at various positions.
Common Reagents: DDQ, reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
DEPMI finds applications in:
Medicine: It exhibits potential as an anticancer agent due to its effects on cell cycle regulation and apoptosis.
Chemical Biology: Researchers use DEPMI to study cellular processes and molecular pathways.
Industry: Although not widely used, DEPMI’s unique structure may inspire novel drug design.
Wirkmechanismus
DEPMI likely interacts with specific molecular targets, affecting cell signaling pathways. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
DEPMI stands out due to its indolinone scaffold and the diethylaminoethyl side chain. Similar compounds include indolinones with different substituents or modifications.
Eigenschaften
CAS-Nummer |
33391-32-1 |
|---|---|
Molekularformel |
C29H35N3O2 |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-1-[(4-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H35N3O2/c1-5-31(6-2)21-20-29(24-12-8-7-9-13-24)26-14-10-11-15-27(26)32(28(29)33)30(3)22-23-16-18-25(34-4)19-17-23/h7-19H,5-6,20-22H2,1-4H3 |
InChI-Schlüssel |
WANFSXZRKANYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)






![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
